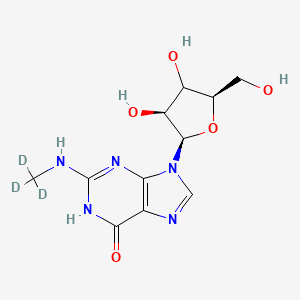
Alk/egfr-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk/egfr-IN-3 is a dual-target kinase inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These receptors are crucial in the signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where mutations in EGFR and rearrangements in ALK are common oncogenic drivers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alk/egfr-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to both EGFR and ALK. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Alk/egfr-IN-3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like halogenated compounds.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Aplicaciones Científicas De Investigación
Alk/egfr-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual-target kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the roles of EGFR and ALK in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations and ALK rearrangements.
Mecanismo De Acción
Alk/egfr-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of target proteins. This leads to the induction of apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
Alk/egfr-IN-3 is unique in its ability to simultaneously target both EGFR and ALK, making it more effective in treating cancers with coexisting mutations or rearrangements in these receptors. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor.
Lorlatinib: A third-generation ALK inhibitor.
Ceritinib: Another ALK inhibitor with a different mechanism of action.
These compounds, while effective, do not offer the dual-targeting capability of this compound, highlighting its uniqueness and potential advantages in cancer therapy.
Propiedades
Fórmula molecular |
C27H34ClN7O3S |
|---|---|
Peso molecular |
572.1 g/mol |
Nombre IUPAC |
N-[5-[[5-chloro-4-[2-[(S)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1 |
Clave InChI |
AMMOSDRENOSFIO-KDXMTYKHSA-N |
SMILES isomérico |
CC[S@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
SMILES canónico |
CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)







![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)




